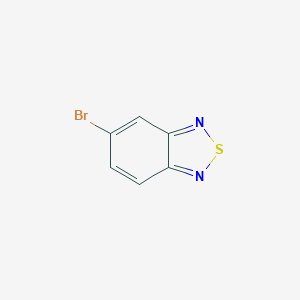

5-Bromo-2,1,3-benzothiadiazole

描述

Foundational Significance of the Benzothiadiazole Core in Functional Materials and Molecular Systems

The benzothiadiazole unit is recognized for its strong electron-withdrawing nature, which is a critical characteristic in the design of donor-acceptor (D-A) type materials. This property facilitates intramolecular charge transfer, leading to desirable optical and electronic characteristics, such as tunable emission colors and narrow energy gaps. sci-hub.senih.gov The photostability and thermal stability of BTD-based systems further enhance their suitability for long-lasting electronic devices. mdpi.com The versatility of the BTD core allows for chemical modifications that can fine-tune its properties for specific applications. mdpi.com

Role of Halogenation, Specifically Bromination at Position 5, in Modulating Benzothiadiazole Reactivity and Electronic Characteristics

Halogenation is a widely employed strategy to modulate the electronic properties of conjugated organic molecules. nu.edu.kz The introduction of a bromine atom at the 5-position of the benzothiadiazole core in 5-Bromo-2,1,3-benzothiadiazole serves a dual purpose.

Firstly, the bromine atom acts as a versatile reactive handle. It provides a site for various cross-coupling reactions, such as Suzuki-Miyaura and Stille reactions, enabling the straightforward introduction of a wide range of functional groups. nih.govmdpi.com This synthetic flexibility is crucial for building complex molecular architectures and extending the π-conjugation of the system, which in turn influences the material's electronic and optical properties.

Secondly, the electronegativity of the bromine atom influences the electronic landscape of the benzothiadiazole ring. This substitution can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the band gap of the resulting materials. researchgate.net This modulation is a key aspect in the design of materials for organic electronics, as it allows for the precise tuning of their charge injection and transport properties.

Below is an interactive data table summarizing the calculated electronic properties of some benzothiadiazole derivatives, illustrating the effect of substitution on their energy levels.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 2,1,3-benzothiadiazole (B189464) derivative 2a | -5.12 | - | - |

| 2,1,3-benzothiadiazole derivative 2b | -5.24 | - | - |

| 2,1,3-benzothiadiazole derivative 2c | -4.78 | - | - |

| 2,1,3-benzothiadiazole derivative 2d | -5.12 | - | - |

| PIDTBDI | -5.30 | -3.61 | 1.69 |

| PIDTTBDI | -5.28 | -3.59 | 1.69 |

This table presents theoretical values for a selection of benzothiadiazole derivatives to illustrate the impact of different substituents on their electronic properties. The specific values for this compound can vary based on the computational method used.

Overview of Academic Research Trajectories for this compound and its Derivatives

Academic research involving this compound and its derivatives has been predominantly focused on the development of novel materials for organic electronics. Key research trajectories include:

Synthesis of Novel Conjugated Polymers: A significant body of research has utilized this compound as a monomer in polymerization reactions to create new donor-acceptor copolymers for organic solar cells and field-effect transistors. researchgate.net The ability to systematically modify the polymer backbone by introducing different co-monomers allows for the exploration of structure-property relationships.

Development of Small Molecule Emitters for OLEDs: The versatility of this compound has been exploited in the synthesis of small molecule emitters for OLEDs. mdpi.com By attaching various aromatic and heterocyclic moieties to the benzothiadiazole core via the bromo-functionalization, researchers can tune the emission color and improve the efficiency and stability of the devices.

Computational Design and Screening of Materials: Density Functional Theory (DFT) and other computational methods are increasingly used to predict the electronic and optical properties of new materials derived from this compound before their synthesis. nih.govresearchgate.net This computational-guided approach accelerates the discovery of promising candidates for various applications.

The following table details some research findings on derivatives of this compound, showcasing their application in organic electronics.

| Derivative Class | Research Focus | Key Findings |

| Donor-Acceptor Copolymers | Organic Solar Cells | The incorporation of the benzothiadiazole unit leads to materials with low band gaps and improved charge transport properties. researchgate.net |

| Small Molecule Emitters | Organic Light-Emitting Diodes | Derivatives exhibit tunable emission from blue to red, with some showing high quantum yields. mdpi.com |

| Functionalized Benzothiadiazoles | Organic Field-Effect Transistors | The introduction of specific side chains can enhance the solubility and processability of the materials without compromising their electronic performance. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCRUZDFDGTAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379963 | |

| Record name | 5-bromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1753-75-9 | |

| Record name | 5-bromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-benzo[2,1,3]thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 5 Bromo 2,1,3 Benzothiadiazole

Regioselective Bromination of Benzothiadiazole Precursors to Yield 5-Bromo-2,1,3-benzothiadiazole

The introduction of a bromine atom at the C5 position of the 2,1,3-benzothiadiazole (B189464) ring requires careful control of reaction conditions to achieve high regioselectivity. The electron-deficient nature of the BTD ring system makes electrophilic aromatic substitution challenging. However, optimized classical methods and alternative pathways have been developed to afford the desired 5-bromo product efficiently.

Classical Electrophilic Aromatic Substitution Approaches with Optimized Conditions

Direct bromination of 2,1,3-benzothiadiazole can be achieved using elemental bromine in a strong acidic medium. The reaction of 2,1,3-benzothiadiazole with bromine in aqueous hydrobromic acid or nitric acid can lead to mono- or di-bromo derivatives. libretexts.org The strong acid serves to protonate the BTD ring, increasing its susceptibility to electrophilic attack. By carefully controlling the stoichiometry of bromine and the reaction time, the formation of the monobrominated product can be favored. For instance, early work by Pilgram and co-workers demonstrated that bromine successively substitutes the BTD ring at the 4- and 7-positions under harsh conditions (e.g., Br2 in 47% HBr at 126-130°C). nih.gov However, achieving high selectivity for the 5-position via this classical approach is often difficult due to the formation of isomeric products, primarily the 4-bromo and 4,7-dibromo derivatives. libretexts.orgnih.gov The process generally involves reacting 2,1,3-benzothiadiazole with elemental bromine, where the acid medium facilitates the substitution of hydrogen with bromine. libretexts.org

Alternative Bromination Pathways Utilizing N-Bromosuccinimide (NBS)

A more regioselective and milder alternative to classical electrophilic bromination involves the use of N-Bromosuccinimide (NBS) as the bromine source. This method has proven effective for the synthesis of this compound. The reaction is typically carried out by treating 2,1,3-benzothiadiazole with NBS in a mixture of concentrated sulfuric acid (96%) and a solvent like chloroform (B151607) at room temperature. nih.govwikipedia.org The highly acidic environment enhances the electrophilicity of the BTD ring, allowing the milder brominating agent, NBS, to react. wikipedia.org This method demonstrates high regioselectivity for the 5-position, achieving yields in the range of 65–70% with greater than 95% selectivity and minimizing the formation of di-brominated byproducts. wikipedia.org This pathway is considered advantageous due to the reduced hazards associated with handling NBS compared to elemental bromine. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound as a Key Building Block

The bromine atom on this compound acts as an excellent leaving group in palladium-catalyzed cross-coupling reactions, opening up a vast chemical space for the synthesis of functionalized BTD derivatives. These reactions are fundamental in constructing complex organic molecules for materials science and medicinal chemistry.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. libretexts.orgfishersci.co.uk In the case of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position. The reaction typically involves the palladium-catalyzed coupling of the bromo-BTD with a suitable aryl or heteroaryl boronic acid or boronic ester in the presence of a base. fishersci.co.uknih.gov The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and functional group tolerance. nih.govacs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Aryl/Heteroaryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ | Toluene (B28343)/H₂O | 90-100 | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | High |

| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (1-2) | XPhos (2-4) | Cs₂CO₃ | Toluene | 110 | Good-High |

| 4 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | Moderate-High |

Note: This table is a representation of typical conditions and yields may vary based on specific substrate combinations and optimized reaction parameters.

Stille Coupling for Complex Organic Molecule Synthesis

The Stille coupling reaction provides another versatile route for C-C bond formation by coupling an organohalide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. wikipedia.orglibretexts.org this compound can be effectively coupled with various aryl-, heteroaryl-, or vinylstannanes to synthesize complex molecules. The reaction mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org The addition of copper(I) salts can sometimes accelerate the reaction rate. harvard.edu

Table 2: Illustrative Conditions for Stille Coupling with this compound

| Entry | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | High |

| 2 | Tributyl(thiophen-2-yl)stannane | PdCl₂(PPh₃)₂ (3) | - | - | DMF | 100 | Good-High |

| 3 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | THF | 70 | High |

| 4 | Trimethyl(4-methoxyphenyl)stannane | Pd(OAc)₂ (2) | AsPh₃ (4) | CuI (10) | NMP | 80 | Good-High |

Note: This table is a representation of typical conditions and yields may vary based on specific substrate combinations and optimized reaction parameters.

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling is the preeminent method for the synthesis of alkynylated aromatic compounds, involving the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a co-catalyst system of a palladium complex and a copper(I) salt, such as copper(I) iodide, in the presence of a base, often an amine like triethylamine (B128534) or diisopropylamine, which also serves as the solvent. wikipedia.orgresearchgate.net The reaction of this compound with various terminal alkynes under Sonogashira conditions provides a direct pathway to 5-alkynyl-2,1,3-benzothiadiazole derivatives. These products are valuable precursors for polymers and materials with interesting optoelectronic properties. nih.govresearchgate.net

Table 3: General Conditions for Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (2-5) | CuI (5-10) | Triethylamine | THF/Et₃N | 60-70 | High |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | High |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | K₂CO₃ | DMF | 90 | Good-High |

| 4 | Ethynylbenzene | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 100 | Good-High |

Note: This table is a representation of typical conditions and yields may vary based on specific substrate combinations and optimized reaction parameters.

Direct (Hetero)arylation Polymerization and C-H Functionalization Reactions

Direct (hetero)arylation polymerization (DHAP) has emerged as a powerful, more sustainable alternative to traditional cross-coupling polymerizations like Suzuki or Stille, as it avoids the synthesis of organometallic monomers. This method directly couples C-H bonds with C-Br bonds, making this compound a suitable monomer. DHAP has been successfully used to synthesize donor-acceptor (D-A) type copolymers where BTD acts as the electron-accepting unit. scbt.comsigmaaldrich.com For example, a copolymer of carbazole (B46965) and 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole, an analogue of the high-performance material PCDTBT, was synthesized via DHAP. sigmaaldrich.com The optimization of these polymerizations often involves careful selection of the palladium catalyst, ligands, bases, and solvents to achieve high molecular weights and yields while minimizing side reactions like homocoupling or branching. scbt.com

Beyond polymerization, palladium-catalyzed C-H direct arylation is a valuable tool for synthesizing smaller, well-defined molecules. Strong electron-accepting heterocycles, including derivatives of benzothiadiazole, have been shown to undergo facile C-H direct arylation with various bromoarenes in moderate to high yields. researchgate.net This highlights the utility of C-H activation as a strategic approach, where the traditionally limiting strong electron-withdrawing nature of the BTD core can be advantageous under certain catalytic conditions. researchgate.net

In addition to palladium catalysis, other transition metals are effective for specific C-H functionalizations. Ruthenium- and rhodium-based catalytic systems have been employed for the ortho-directed arylation and alkenylation of BTD derivatives, respectively. acs.orgyoutube.com

Catellani Reaction for Multifunctionalization of the Benzothiadiazole Ring

The Catellani reaction offers a sophisticated strategy for the dense functionalization of aromatic rings by combining palladium and norbornene catalysis to orchestrate ortho C-H functionalization and cross-coupling in a single sequence. acs.org This powerful reaction allows for the introduction of multiple different substituents around the BTD core.

A notable application involved the 4,5,6-trifunctionalization of a BTD derivative. researchgate.net Starting from a 5-iodo-BTD derivative, the reaction sequence involved a C4,C6-dialkylation followed by a C5-alkenylation with methyl acrylate, demonstrating the capacity of the Catellani reaction to build complex, highly substituted BTD structures in a controlled manner. researchgate.net This methodology provides access to π-extended systems that would be challenging to synthesize through other means.

Nucleophilic Substitution Reactions of Brominated Benzothiadiazole Systems

The bromine atom of this compound serves as a versatile handle for introducing a wide array of functional groups via substitution reactions. These transformations can proceed through several mechanisms, including classical nucleophilic aromatic substitution (SNAr) and, more commonly, transition-metal-catalyzed cross-coupling reactions.

For a classical SNAr reaction to occur, the aromatic ring must be highly electron-deficient, typically activated by strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. wikipedia.org While the BTD ring is inherently electron-poor, direct SNAr on this compound is less common than catalyzed variants.

Palladium-catalyzed cross-coupling reactions are the most prevalent methods for the functional substitution of this compound. These reactions offer mild conditions and broad substrate scope. Key examples include:

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond, a crucial linkage in many organic materials and natural products. libretexts.orgnih.gov The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. youtube.com

Buchwald-Hartwig Amination: This method forms a C-N bond by coupling the aryl bromide with an amine. It is a powerful tool for synthesizing arylamines and has been applied to various brominated heterocycles. researchgate.net

Suzuki Coupling: This reaction forms a C-C bond between the aryl bromide and an organoboron compound, such as a boronic acid or ester. It is one of the most widely used cross-coupling reactions due to its reliability and the stability of the boron reagents.

These catalyzed substitution reactions significantly expand the chemical space accessible from this compound, enabling its incorporation into complex molecular architectures.

Regioselective C-H Functionalization of Benzothiadiazole Derivatives

Directly functionalizing C-H bonds is a highly atom-economical strategy for elaborating the BTD core. Recent breakthroughs have enabled predictable and regioselective modifications at various positions on the benzenoid ring. acs.orgresearchgate.net

Iridium-catalyzed C-H borylation has emerged as a cornerstone for the regioselective functionalization of BTD. acs.orgresearchgate.net Using catalysts like [Ir(OMe)COD]₂ with a boron source such as bis(pinacolato)diboron (B136004) (B₂(pin)₂), it is possible to selectively borylate the BTD ring. acs.orgresearchgate.net Notably, the reaction exhibits high regioselectivity for the C5 position. researchgate.net While the C4-H is the most acidic proton on the BTD ring, the observed C5 selectivity is attributed to the inhibitory electronic effect of the nitrogen lone pair at the adjacent N3 position. researchgate.net

This method provides access to versatile 5-boryl BTD building blocks, which can then be used in subsequent cross-coupling reactions (e.g., Suzuki coupling) to introduce a wide variety of substituents. acs.org Under modified conditions, 4,6-diborylated BTD can also be synthesized, further expanding the synthetic utility. researchgate.net

Table 1: Optimized Conditions for Ir-Catalyzed C-H Borylation of 2,1,3-Benzothiadiazole

| Entry | Precatalyst | Reagent | Product(s) | Yield (Regioisomeric Ratio) | Reference |

| 1 | [Ir(OMe)COD]₂ | B₂(pin)₂ | 5-Boryl-BTD (major), 4-Boryl-BTD, 4,6-Diboryl-BTD, 4,7-Diboryl-BTD | 86% (3a:3b:3c:3d = 64:6:8:8) | researchgate.net |

When a directing group is installed on the BTD ring, typically at the C5 position, it can guide C-H activation to the adjacent ortho positions (C4 and C6). acs.org This strategy enables sequential and site-selective functionalization. For instance, a pyrimidyl group installed at C5 can direct Ru-catalyzed C4-H arylation with high regioselectivity. acs.orgyoutube.com By adjusting the stoichiometry of the coupling partner, either mono-arylation at C4 or di-arylation at C4 and C6 can be achieved, leading to 4,5,6-trisubstituted BTD systems. acs.orgyoutube.com

Similarly, Rh-catalyzed C-H alkenylation can be directed to the C4 position. acs.org These directed approaches are complementary to undirected methods like C-H borylation and provide a powerful toolkit for creating complex, multifunctional BTD derivatives with precisely controlled substitution patterns. acs.orgresearchgate.net

Table 2: Examples of Ortho-Directed C-H Functionalization

| Reaction Type | Catalyst System | Directing Group at C5 | Position(s) Functionalized | Product Type | Reference |

| Arylation | Ru-based | Carboxylate | C4 (selective) or C4 & C6 | 4,5,6-Triaryl BTD | acs.orgyoutube.com |

| Alkenylation | Rh-based | Carboxylate | C4 | 4-Alkenyl-5-carboxy-BTD | acs.org |

Generation and Reactivity of this compound-Derived Arynes

Arynes are highly reactive intermediates that enable the introduction of two adjacent functional groups in a single step. acs.orgresearchgate.net The generation of a BTD-based aryne, specifically 2,1,3-benzothiadiazol-4,5-yne, has been successfully demonstrated. acs.orgresearchgate.net

The synthesis of the aryne precursor begins with the versatile 5-boryl BTD, which is converted into a 5-iodo-BTD and subsequently to a diaryliodonium salt. acs.orgresearchgate.net Treatment of this salt with a base generates the transient 2,1,3-benzothiadiazol-4,5-yne intermediate. This aryne can then be trapped by various arynophiles. researchgate.net

The regioselectivity of the trapping reaction is a key consideration for unsymmetrical arynes. For the BTD-yne, nucleophilic attack occurs preferentially at the C5 position. researchgate.net This outcome is consistent with the Aryne Distortion Model, which predicts that the nucleophile will attack the more linear (less distorted) carbon of the strained triple bond. acs.orgresearchgate.net This methodology confirms the viability of BTD-based arynes and provides a novel route to otherwise inaccessible, densely functionalized BTD derivatives. researchgate.net

Strategic Derivatization for Enhanced Conjugation and Heterocycle Formation

The 2,1,3-benzothiadiazole (BTD) core is a prominent electron-acceptor unit utilized in the development of functional materials. Strategic derivatization of the BTD skeleton, particularly starting from halogenated precursors like this compound, is crucial for tuning its electronic properties, extending its π-conjugation, and constructing complex, fused heterocyclic systems. These modifications are fundamental to advancing its application in fields such as optoelectronics and medicinal chemistry.

Dinitration and Subsequent Arylation

The introduction of nitro groups into the benzothiadiazole ring significantly enhances its electron-accepting character. While direct dinitration of this compound is not extensively documented in dedicated studies, the functionalization of the BTD core through electrophilic substitution is a known, albeit challenging, process due to the ring's inherent electron-deficient nature.

Further functionalization, such as arylation, can be achieved on the BTD framework. Carboxylate-assisted ruthenium-catalyzed C-H arylation, for instance, has been shown to be highly regioselective, favoring the C4 position. nih.gov By adjusting the stoichiometry of the reagents, such as using multiple equivalents of a bromoarene, it is possible to achieve poly-arylated BTD systems. nih.gov This suggests a potential, though not explicitly demonstrated, pathway where a dinitrated bromo-BTD could undergo subsequent arylation reactions, likely through nucleophilic aromatic substitution (SNAr) facilitated by the strongly electron-withdrawing nitro groups, to create highly complex and electron-deficient structures.

Cyanation of Brominated Benzothiadiazoles

The conversion of a bromo substituent to a cyano group is a key strategy for modulating the electronic properties of benzothiadiazole derivatives. The cyano group acts as a strong electron-withdrawing group and a versatile synthetic handle for further transformations. This conversion is typically achieved through transition-metal-catalyzed cross-coupling reactions.

While specific examples detailing the cyanation of this compound are not prominently featured, the general transformation of aryl bromides to aryl nitriles is a well-established process in organic synthesis, often employing reagents like copper(I) cyanide (in the Rosenmund-von Braun reaction) or palladium and nickel catalysts with cyanide sources like zinc cyanide or potassium cyanide. The resulting cyanated benzothiadiazoles can serve as precursors for other functional groups or as key components in constructing larger conjugated systems. For instance, the formation of 4,7-dicyanobenzofurazan (B1197261) anion radicals has been studied, highlighting the significant electron-accepting nature of dicyano-substituted benzofurazan, a related heterocyclic system. researchgate.net

Table 1: Representative Cyanation Methodologies for Aryl Bromides

| Starting Material | Reagent(s) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Aryl Bromide | Copper(I) Cyanide (CuCN) | High Temperature, Solvent (e.g., DMF, NMP) | Aryl Nitrile |

| Aryl Bromide | Zinc Cyanide (Zn(CN)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄) | Aryl Nitrile |

This table represents general methodologies applicable to the cyanation of aryl bromides and serves as a template for the potential transformation of brominated benzothiadiazoles.

Formation of Fused Heterocyclic Systems (e.g., Benzobisthiadiazoles, Phenazines, Quinoxalines, Imidazoles)

The this compound scaffold is a valuable starting point for synthesizing larger, fused heterocyclic systems. These extended π-systems are of significant interest for their unique electronic and photophysical properties.

Benzobisthiadiazoles: Annulating a second thiadiazole ring onto the BTD core leads to benzo[1,2-c:4,5-c′]bis nih.govCurrent time information in Bangalore, IN.sciepub.comthiadiazole (BBT), a heterocycle known for its very low LUMO energy and strong electron-acceptor capabilities. nih.gov The synthesis of bromo-substituted derivatives of related fused systems, such as benzo[1,2-d:4,5-d′]bis( nih.govCurrent time information in Bangalore, IN.researchgate.netthiadiazole), has been accomplished, indicating that halogenated precursors are key intermediates in accessing these advanced acceptor molecules. nih.gov

Phenazines: Phenazines are nitrogen-containing heterocyclic compounds with applications as redox-active materials, dyes, and fluorescent probes. mdpi.com One synthetic route involves the reaction of benzofuroxan (B160326) with dihydroxybenzene derivatives, catalyzed by molecular sieves, to produce phenazine (B1670421) 5,10-dioxides. researchgate.net While not a direct conversion of 5-bromo-BTD, this highlights the construction of the phenazine core from related benzofused heterocycles. Multi-component reactions are also a powerful tool for synthesizing complex phenazine derivatives, such as benzo[a]pyrano[2,3-c]phenazines. nih.govresearchgate.net

Quinoxalines: Quinoxalines, another class of fused heterocycles, are often synthesized by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. organic-chemistry.org A derivative of this compound, such as a diamino-substituted version, could theoretically serve as the diamine component in such a condensation to form a BTD-fused quinoxaline (B1680401) system. Catalyst-free methods for synthesizing dihydroquinoxalines from benzimidazole (B57391) derivatives have also been reported, showcasing modern approaches to heterocycle formation that could potentially be adapted. nih.gov

Imidazoles: The synthesis of benzimidazole derivatives often involves the cyclocondensation of an o-phenylenediamine (B120857) with an aldehyde. nih.gov For example, reacting phenazine-2,3-diamine (B110097) with 1H-indole-3-carboxaldehyde yields the corresponding imidazole-fused phenazine. nih.gov This strategy could be applied to a suitably functionalized this compound, where the bromine atom is first converted to an amino group, followed by the introduction of a second amino group at an adjacent position to create the necessary o-diamine precursor for imidazole (B134444) ring formation.

Table 2: Compounds Mentioned in This Article

| Compound Name | Abbreviation | Molecular Formula |

|---|---|---|

| This compound | Bromo-BTD | C₆H₃BrN₂S |

| 2,1,3-Benzothiadiazole | BTD | C₆H₄N₂S |

| Benzo[1,2-c:4,5-c′]bis nih.govCurrent time information in Bangalore, IN.sciepub.comthiadiazole | BBT | C₆H₂N₄S₂ |

| Benzo[1,2-d:4,5-d′]bis( nih.govCurrent time information in Bangalore, IN.researchgate.netthiadiazole) | - | C₆H₂N₄S₂ |

| Benzofuroxan | - | C₆H₄N₂O |

| Phenazine | - | C₁₂H₈N₂ |

| Quinoxaline | - | C₈H₆N₂ |

| Benzimidazole | - | C₇H₆N₂ |

| Copper(I) Cyanide | CuCN | CCuN |

| Zinc Cyanide | Zn(CN)₂ | C₂N₂Zn |

Theoretical and Computational Investigations of 5 Bromo 2,1,3 Benzothiadiazole and Its Derivatives

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has been extensively utilized to explore the molecular and electronic characteristics of 5-Bromo-2,1,3-benzothiadiazole and its derivatives. These studies offer a fundamental understanding of their behavior at a molecular level.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Levels and Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties of these compounds. DFT calculations have shown that in many 2,1,3-benzothiadiazole (B189464) derivatives, the LUMO is localized on the benzothiadiazole moiety, while the HOMO is spread across the entire molecule. nih.gov This localization of the LUMO on the electron-accepting benzothiadiazole core is a key feature. nih.gov

The energy levels of HOMO and LUMO, and consequently the HOMO-LUMO energy gap, are critical parameters. For a series of 2,1,3-benzothiadiazole derivatives, the HOMO energy levels were found to range from -4.78 eV to -5.24 eV. nih.gov The energy gap for these compounds was determined to be in the range of 1.75–2.38 eV. nih.gov In another study on benzothiazole (B30560) derivatives, the substitution of an electron-withdrawing group like -NO2 was found to lower both the HOMO and LUMO energy levels, resulting in a reduced energy gap. nih.gov Specifically, for one such derivative, the HOMO and LUMO energies at the ground state (S₀) were -6.18 eV and -3.35 eV respectively, leading to an energy gap of 2.83 eV. nih.gov At the first excited state (S₁), these values were -5.13 eV and -4.01 eV, with a significantly smaller gap of 1.12 eV. nih.gov

The distribution of HOMO and LUMO can be influenced by the molecular structure. In some donor-acceptor systems containing benzothiadiazole, the HOMO is primarily located on the donor part, with some delocalization onto the benzothiadiazole and linker, depending on the dihedral angles. nih.gov For instance, a large dihedral angle can lead to almost completely separated HOMO and LUMO orbitals. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Benzothiadiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Derivative 2a | -5.12 | - | - | nih.gov |

| Derivative 2b | -5.24 | - | - | nih.gov |

| Derivative 2c | -4.78 | - | - | nih.gov |

| Derivative 2d | -5.12 | - | - | nih.gov |

| Comp3 (S₀) | -6.18 | -3.35 | 2.83 | nih.gov |

| Comp3 (S₁) | -5.13 | -4.01 | 1.12 | nih.gov |

Computational Prediction of Electron Affinity and Electron Deficiency

The electron-deficient nature of the this compound core is a defining characteristic that makes it valuable in organic electronics. Computational studies have been employed to quantify this property. The electron affinity (Ea) is a key parameter in this regard. High Ea values are indicative of good electron-accepting capabilities, which is a desirable trait for n-type semiconductor materials. nih.gov

DFT calculations have been used to determine the electron affinity of various benzothiadiazole derivatives. These calculations often show that the LUMO energies are significantly lower than the experimentally determined electron affinities, a common observation for the DFT method. nih.gov The electron-deficient character of the benzothiadiazole unit contributes to the strong electron affinity of its derivatives, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. nih.gov

Ab Initio Calculation Methodologies (e.g., EDDB, GIMIC) for Electronic Structure and Delocalization

While DFT is a widely used method, ab initio calculations provide an alternative and often more rigorous approach to studying the electronic structure and delocalization in molecules like this compound. These methods, which are based on first principles without empirical parameters, can offer a deeper understanding of electron distribution and aromaticity. Methodologies such as Electron Density of Delocalized Bonds (EDDB) and Gauge-Including Magnetically Induced Currents (GIMIC) can be employed to analyze the intricate details of electronic delocalization within the benzothiadiazole ring system and how it is affected by substituents like bromine.

Modeling of Intramolecular Charge Transfer Upon Excitation

The phenomenon of intramolecular charge transfer (ICT) upon photoexcitation is a key process in many donor-acceptor molecules based on 2,1,3-benzothiadiazole. rsc.org This process involves the transfer of an electron from the electron-donating part of the molecule to the electron-accepting benzothiadiazole core when the molecule absorbs light.

Theoretical modeling, often using Time-Dependent DFT (TD-DFT), is instrumental in understanding ICT. These calculations can predict the charge transfer character of electronic transitions. For instance, the introduction of an electron-donor amino group at the 4-position of 2,1,3-benzothiadiazole leads to the appearance of a broad, low-energy absorption band around 400 nm, which is attributed to a charge transfer transition between the donor and the benzothiadiazole acceptor. nih.gov TD-DFT calculations can also help in assigning spectral bands to specific electronic transitions, such as HOMO→LUMO or HOMO-1→LUMO transitions. nih.govresearchgate.net The difference in the dipole moment between the ground and excited states (Δμ), which can be calculated theoretically, is a crucial factor influencing the nonlinear optical properties arising from ICT. rsc.org

Theoretical Exploration of Substituent Effects on Electronic and Optical Properties

Theoretical studies are invaluable for systematically investigating the effect of different substituents on the electronic and optical properties of the this compound framework. By computationally introducing various electron-donating or electron-withdrawing groups at different positions on the benzothiadiazole ring or on attached moieties, researchers can predict how these modifications will tune the molecule's properties.

For example, a study on benzothiazole derivatives demonstrated that substituting an electron-donating group (-CH₃) versus an electron-withdrawing group (-NO₂) has a significant impact. nih.gov The -NO₂ group was found to be more effective in lowering the HOMO and LUMO energy levels and reducing the energy gap, which is beneficial for charge transport and optoelectronic applications. nih.gov Such theoretical explorations guide the rational design and synthesis of new materials with tailored properties for specific applications.

Computational Prediction of Reactivity and Regioselectivity in Chemical Transformations

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity and regioselectivity of chemical reactions involving this compound and its parent compound, 2,1,3-benzothiadiazole (BTD). These computational models provide deep insights into reaction mechanisms, transition states, and the electronic properties that govern the outcome of chemical transformations.

Predicting Regioselectivity in C-H Functionalization and Aryne Reactions

Computational studies have been instrumental in understanding and predicting the regioselectivity of various functionalization reactions on the BTD core. For instance, in the case of directed C-H functionalization, theoretical models can explain the observed preference for specific positions on the benzothiadiazole ring.

Research has shown that with a ruthenium-based catalyst system, C4-H arylation of BTD occurs with very high regioselectivity (15:1 rr). acs.org This preference for the C4 position is attributed to the electronic and steric environment created by the catalyst and the inherent properties of the BTD nucleus, which can be modeled computationally.

Furthermore, DFT calculations have been employed to predict the reactivity of novel BTD-based heteroarynes. For the 2,1,3-benzothiadiazol-4,5-yne intermediate, DFT calculations at the B3LYP/6–311++G(d,p) level were used to analyze the distortion of the triple bond. acs.org The Aryne Distortion Model suggests that nucleophilic attack preferentially occurs at the more linear carbon of the strained triple bond. The calculations predicted a significant distortion, favoring C5-selective nucleophilic attack. acs.org

Table 1: Predicted Distortion and Regioselectivity of 2,1,3-Benzothiadiazol-4,5-yne Data derived from DFT calculations at the B3LYP/6–311++G(d,p) level. acs.org

| Parameter | Value | Predicted Outcome |

| C4 Bond Angle (θ) | 122.2° | - |

| C5 Bond Angle (θ) | 132.1° | - |

| Distortion (Δθ) | 9.9° | Favors C5-selective nucleophilic attack |

This predictive power is crucial for designing synthetic routes that yield specific, highly functionalized BTD derivatives. For example, while directed arylation favors the C4 position, sequential arylations can be used to introduce different aromatic units at various positions, leading to complex structures like 4,5,6-triaryl BTD systems. nih.gov

Computational Insights into Cross-Coupling Reactions

Computational chemistry also enhances the understanding of popular cross-coupling reactions like the Stille and Suzuki reactions, which are frequently used to synthesize BTD derivatives. nih.govnih.gov Theoretical modeling complements experimental findings by elucidating the electronic properties of the synthesized molecules, which are direct indicators of their reactivity and potential applications. nih.govnih.gov

For a series of donor-acceptor-donor (D-A-D) molecules based on a central BTD acceptor, DFT calculations have been used to determine key electronic parameters. These calculations help predict the donor strength and semiconductor properties of the resulting compounds.

Table 2: Calculated Electronic Properties of 2,1,3-Benzothiadiazole Derivatives Data derived from theoretical modeling complementing experimental synthesis via Stille and Suzuki reactions. nih.gov

| Compound | π-Spacer | Calculated Adiabatic Ionization Potential (IPadcal) (eV) | Experimental Energy Gap (Eg) (eV) |

| 2a | Thiophene (B33073) | 6.07 | 2.38 |

| 2b | 3,4-Ethylenedioxythiophene (EDOT) | 6.25 | 2.22 |

| 2c | Selenophene (B38918) | 5.70 | 1.75 |

| 2d | Phenyl | 6.08 | 2.33 |

The data show that compound 2c , with a selenophene spacer, has the lowest calculated ionization potential, indicating it has the strongest electron-donating properties of the series. nih.gov Such computational screenings are invaluable for designing materials with specific electronic characteristics for applications in optoelectronics. nih.govnih.gov

Quantum-mechanical calculations have also been used to compare the electronic structures of BTD and its isomer, iso-benzothiadiazole (benzo[d] nih.govnih.govmdpi.comthiadiazole). These studies revealed that the isoBTD isomer possesses a higher LUMO energy level and a larger energy band gap, suggesting greater stability in the excited state and indicating its potential for high electron conductivity. mdpi.com This fundamental understanding of how isomeric structure impacts electronic properties is critical for selecting the right core for specific applications in materials science.

Applications of 5 Bromo 2,1,3 Benzothiadiazole Derivatives in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The inherent semiconducting properties of 5-bromo-2,1,3-benzothiadiazole derivatives make them valuable in the field of organic electronics. smolecule.com These materials are foundational for creating the active layers in various electronic devices. The electron-deficient character of the BTD core is a key feature, allowing it to be paired with electron-rich (donor) units to create materials with small energy gaps and broad absorption spectra. nih.gov

The bromine at the C5 position of the benzothiadiazole ring is a versatile handle for synthesizing more complex semiconductor structures via C-H functionalization or cross-coupling reactions like Suzuki and Stille reactions. nih.govresearchgate.net This allows for the systematic tuning of the electronic and physical properties of the resulting semiconductors. For instance, by reacting this compound derivatives, researchers can create D-A-D (Donor-Acceptor-Donor) type small molecules that exhibit excellent semiconductor properties, including narrow energy gaps and high electron affinity, which are beneficial for charge transport. nih.gov

Research has focused on synthesizing a series of these D-A-D small molecules where the BTD unit acts as the acceptor core. nih.gov These compounds demonstrate the quintessential behavior of organic semiconductors, with their properties being readily adjustable through chemical modification, proving their utility as p-type (donor) materials in electronic devices. nih.gov

Table 1: Properties of Semiconductor Molecules Derived from Benzothiadiazole

| Compound | Structure Type | Energy Gap (eV) | Key Feature | Application |

|---|---|---|---|---|

| BTD Derivatives (2a-d) | D-A-D | 1.75 - 2.38 | Electron-donating nature | Organic Semiconductors nih.gov |

The development of organic photovoltaic (OPV) devices heavily relies on materials capable of efficient light absorption and charge separation, and this compound derivatives are exemplary in this regard. researchgate.net The BTD moiety is a widely used electron-acceptor unit in the construction of donor-acceptor polymers and small molecules for the active layer in bulk-heterojunction (BHJ) organic solar cells. researchgate.netco-ac.com These materials are blended with fullerene derivatives or non-fullerene acceptors to create the photoactive layer. co-ac.comrsc.org

In dye-sensitized solar cells (DSSCs), BTD-based dyes are employed as photosensitizers. researchgate.netrsc.org For example, organic dyes incorporating a BTD unit, a furan (B31954) spacer, and various donor groups have been synthesized and tested. rsc.org These dyes exhibit excellent power conversion efficiencies (PCEs). In one study, a series of new BTD-based dyes achieved PCEs ranging from 7.0% to 9.8%. rsc.org A co-sensitization approach, using a "cocktail" of two of these dyes, further improved the PCE to 10.9% by enhancing light absorption and passivating the TiO₂ surface. rsc.org

Table 2: Performance of Solar Cells Using this compound Derivatives

| Device Type | Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

|---|---|---|---|---|---|

| PSC | PTITBT:PC₇₁BM | 0.69 | 13.92 | 61.8 | 5.83 rsc.org |

| DSSC | YKP-88 Dye | - | - | - | >9.0 rsc.orgrsc.org |

| DSSC | Cocktail of Dyes | - | - | - | 10.9 rsc.org |

| OSC | PBS-FBT | - | - | - | 8.1 acs.org |

In the realm of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound are used to create emissive materials and charge-transport layers. smolecule.com The electron-deficient nature of the BTD core helps in designing materials with specific energy levels to facilitate efficient injection and transport of charge carriers (holes and electrons), leading to effective electroluminescence.

The attachment of donor groups to the BTD core can produce highly luminescent materials. researchgate.net The strong intramolecular charge transfer (ICT) character in such D-A systems is key to tuning the emission color. By modifying the donor units attached to the BTD core, it is possible to achieve emission across the visible spectrum, from green to red and even into the near-infrared range. nih.gov For example, synthesized D-A-D molecules based on a BTD acceptor emit light from green to red/near-IR. nih.gov

Furthermore, this compound itself has been investigated as a hole-transport material (HTM) in OLEDs. smolecule.com HTMs are crucial for transporting positive charges from the anode to the emissive layer, and the properties of BTD derivatives make them suitable for this role. smolecule.com The ability to functionalize the BTD unit allows for the synthesis of materials with optimized morphology and electronic properties for enhanced device performance and stability. researchgate.net

Derivatives of this compound are also prominent in the development of organic field-effect transistors (OFETs). acs.orgnih.gov OFETs are fundamental components of organic circuits, and their performance is dictated by the charge carrier mobility of the semiconductor used in the active channel. The BTD unit is incorporated into conjugated polymers and small molecules to create high-performance semiconductors for OFETs. co-ac.comnih.gov

The planar structure and electron-accepting properties of the BTD core facilitate strong intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. researchgate.net By designing polymers that alternate between BTD acceptor units and various donor units, materials with high charge carrier mobilities can be achieved. rsc.org These D-A polymers often exhibit ambipolar or p-type charge transport characteristics suitable for OFET applications. The ability to create highly ordered thin films from these materials is a key factor in achieving high-performance transistors. acs.org

Design and Synthesis of Functional Polymers and Copolymers

The synthesis of functional polymers and copolymers for advanced materials applications frequently utilizes this compound as a key monomer. smolecule.com Its reactive bromine site is ideal for polymerization reactions, most notably Suzuki and Stille cross-coupling reactions, which are workhorse methods in the synthesis of conjugated polymers. nih.govrsc.org This allows for the precise incorporation of the electron-deficient BTD unit into a polymer backbone. researchgate.net

The most significant application of this compound in polymer science is in the creation of donor-acceptor (D-A) conjugated polymers. rsc.org In this molecular design strategy, electron-rich (donor) and electron-deficient (acceptor) units are alternated along the polymer chain. The BTD moiety serves as an excellent acceptor unit.

This D-A architecture leads to polymers with a reduced bandgap due to intramolecular charge transfer from the donor to the acceptor units upon photoexcitation. rsc.org This is highly desirable for applications in organic solar cells, as it allows the polymer to absorb a broader range of the solar spectrum. researchgate.netco-ac.com For example, copolymers of N-alkyl-thieno[3,2-b]indole (a donor) and BTD (the acceptor) have been synthesized and used in polymer solar cells, achieving high efficiencies. rsc.org The specific arrangement and choice of donor units and spacer groups have a dramatic impact on the resulting polymer's physical and electrochemical properties. rsc.org

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 5-Br-BTD |

| 2,1,3-Benzothiadiazole (B189464) | BTD |

| 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole | - |

| 2-(tributylstannyl)selenophene | - |

| 2-(tributylstannyl)-3,4-ethylenedioxythiophene | - |

| 4,7-di([2,2′-bithiophen]-5-yl)benzothiadiazole | - |

| Poly[N‐9′‐heptadecanyl‐2,7‐carbazole (B46965)‐alt‐5,5′‐(4′,7′‐di‐2‐thienyl‐2′,1′,3′‐benzothiadiazole)] | PCDTBT |

| nih.govnih.gov-phenyl-C61-butyric acid methyl ester | PCBM |

| Poly[N-alkyl-thieno[3,2-b]indole-alt-2,1,3-benzothiadiazole] | PTIBT |

| Poly[N-alkyl-thieno[3,2-b]indole-alt-thiophene-2,1,3-benzothiadiazole-thiophene] | PTITBT |

| Phenyl-C71-butyric acid methyl ester | PC₇₁BM |

| Poly[(4,4-bis(2-ethylhexyl)dithieno[3,2-b:2',3'-d]silole)-2,6-diyl-alt-(2,1,3-benzothiadiazole)-4,7-diyl] | PSiF-DBT |

| Poly[benzo[1,2-b:4,5-b']dithiophene-alt-fluorinated benzothiadiazole] | P(BDTSi-DFBT) |

| Poly[benzo[1,2-b:4,5-b']dithiophene-alt-fluorinated benzothiadiazole] with branched alkylthiophenyl | PBS-FBT |

Influence of Benzothiadiazole Units on Polymer Electronic and Optical Characteristics

The integration of benzothiadiazole (BTD) units into polymer backbones significantly influences their electronic and optical properties, a critical aspect for their application in organic electronics. BTD is a well-established electron-acceptor moiety used in the synthesis of conjugated polymers. nih.gov Its electron-withdrawing nature, coupled with its planar structure, facilitates the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This, in turn, affects the material's bandgap and its light absorption and emission characteristics. nih.gov

The functionalization of the BTD unit offers a powerful strategy to modulate these properties. For instance, the introduction of electron-withdrawing groups like cyano (CN) and fluorine (F) atoms can lower the HOMO and LUMO levels, impacting the polymer's performance in devices like organic field-effect transistors (OFETs). nih.govrsc.org In a study comparing different functional groups on a BTD-based copolymer, the polymer with a cyano and fluorine-substituted BTD unit (PCDTT-FCNBT) exhibited a significantly higher electron mobility (0.4 cm² V⁻¹ s⁻¹) compared to its dicyanated counterpart (PCDTT-DCNBT) (0.031 cm² V⁻¹ s⁻¹). nih.gov This improvement was attributed to a more linear and coplanar backbone, leading to higher thin-film crystallinity. nih.gov

Conversely, the introduction of a nitro group, despite its strong electron-withdrawing potential, can have a detrimental effect on device performance due to steric hindrance. The larger size of the nitro group can cause the BTD unit to twist away from the polymer backbone, reducing π-orbital overlap and resulting in lower electron mobility. nih.gov The strategic placement of substituents is therefore crucial. For example, the addition of an extra chlorine atom to the BTD unit in a polymer named PBCl-BTTCl resulted in lower energy levels, a blue-shifted absorption, and a larger bandgap compared to the polymer with one less chlorine atom (PBCl-BTT). tandfonline.com However, this modification led to a decrease in the power conversion efficiency of polymer solar cells from 7.31% for PBCl-BTT to 4.32% for PBCl-BTTCl. tandfonline.com

The incorporation of BTD units can also enhance the photocatalytic activity of polymers. For instance, poly(9,9-dioctylfluorene-alt-1,2,3-benzothiadiazole) (PFBT) has demonstrated good photocatalytic activity for hydrogen production when formulated as polymer dots. acs.org The protonation of the benzothiadiazole unit is believed to be a key intermediate step in the photocatalytic process under acidic conditions. acs.org

Table 1: Impact of Benzothiadiazole Functionalization on Polymer Properties

| Polymer Name | BTD Substituent(s) | Electron Mobility (cm² V⁻¹ s⁻¹) | Power Conversion Efficiency (%) | Key Finding |

|---|---|---|---|---|

| PCDTT-FCNBT | -F, -CN | 0.4 | - | Fluorine and cyano substitution improves electron mobility due to enhanced backbone planarity. nih.gov |

| PCDTT-DCNBT | -CN, -CN | 0.031 | - | Dicyanation leads to moderate performance. nih.gov |

| PCDTT-NO2FBT | -NO₂, -F | 0.024 | - | The bulky nitro group reduces mobility due to steric hindrance. nih.gov |

| PBCl-BTT | -Cl (on thiophene) | - | 7.31 | Reference polymer with good solar cell performance. tandfonline.com |

| PBCl-BTTCl | -Cl (on thiophene (B33073) and BTD) | - | 4.32 | Additional chlorine on BTD lowers efficiency. tandfonline.com |

Development of Self-Assembling Electron Acceptors for Advanced Materials

The design of electron acceptors that can self-assemble into well-ordered structures is a key strategy for developing high-performance organic electronic materials. The 2,1,3-benzothiadiazole (BTD) core is a valuable building block in this endeavor due to its inherent electron-accepting properties and its tendency to form ordered structures through chalcogen and π-π stacking interactions. researchgate.net

Donor-acceptor-donor (D-A-D) and acceptor-donor-acceptor (A-D-A) molecular architectures are common motifs for creating self-assembling materials. acs.org In these systems, the BTD unit often serves as the acceptor core, symmetrically linked to electron-donating groups. acs.orgacs.org The interplay between the donor and acceptor units, as well as the nature of the linking groups, dictates the molecular packing and, consequently, the material's electronic properties. acs.org

For example, a series of D-A-D molecules with a central BTD core and flanking thiophene or selenophene (B38918) units demonstrated the ability to form ordered crystallites, particularly when subjected to shearing during thin-film deposition. acs.org These ordered structures, facilitated by intermolecular π-stacking between donor and acceptor units, are crucial for efficient charge transport. acs.org Devices fabricated from these materials exhibited hole mobilities as high as 0.08 cm² V⁻¹ s⁻¹. acs.org

The choice of the acceptor unit is critical. A comparative study of two A₁-D-A₂-D-A₁ type molecules, one with a benzothiadiazole (BT) central acceptor (NDI-BTT-NDI) and the other with a thiazolobenzotriazole (TBZ) central acceptor (NDI-TBZT-NDI), revealed significant differences in their performance in organic field-effect transistors (OFETs). nih.govnih.gov The TBZ-based molecule exhibited ambipolar behavior with higher electron mobility (0.151 cm² V⁻¹ s⁻¹) compared to the BT-based molecule, which showed only n-channel behavior with a lower mobility (0.0288 cm² V⁻¹ s⁻¹). nih.gov This difference was attributed to the deeper LUMO level and better film morphology of the TBZ-containing molecule, highlighting the importance of the acceptor's electronic structure and its influence on self-assembly. nih.govnih.gov

Incorporation into Photoactive Organic-Inorganic Hybrid Materials

The integration of 2,1,3-benzothiadiazole (BTD) derivatives into organic-inorganic hybrid materials offers a pathway to create novel photoactive systems with tunable properties. These materials combine the processability and functional versatility of organic molecules with the stability and robustness of inorganic frameworks.

One approach involves the synthesis of bis-silylated BTD derivatives that can be incorporated into an inorganic matrix through a sol-gel process. researchgate.net These hybrid materials, even with very low concentrations of the BTD fluorophore, can exhibit strong fluorescence. researchgate.net For instance, hybrid materials prepared with bis-silylated BTDs and tetraethylorthosilicate showed fluorescence emission in the blue-cyan-green regions with relatively high quantum yields of around 30%. researchgate.net The photophysical properties of these materials can be optimized by controlling the dye loading and the aging time of the sol-gel reaction. researchgate.net

Another strategy involves creating interpenetrating networks of an inorganic component and a polymer. For example, transparent monoliths have been created from titanium-oxo-poly(hydroxyethyl methacrylate) (PHEMA) nanocomposites. rsc.org These materials, synthesized in a one-pot process, exhibit strong laser-induced darkening, demonstrating their photoactive nature. rsc.org While this specific example does not explicitly use a this compound derivative, it illustrates the potential of combining photoactive organic components with inorganic networks to create materials with unique optical responses.

The characterization of these photoactive-doped materials is highly dependent on the concentration of the fluorophore. Various techniques can be employed to understand the binding and distribution of the organic dye within the inorganic matrix, which is crucial for optimizing the material's performance. researchgate.net The ability to create fluorescent fumed silica-like materials by incorporating low amounts of BTD derivatives opens up possibilities for applications in sensing, lighting, and optical devices. researchgate.net

Fluorescent Probes and Analyte-Sensing Optical Devices

Derivatives of 2,1,3-benzothiadiazole (BTD) are highly effective fluorophores for the development of fluorescent probes and optical sensing devices. acs.orgmdpi.com Their utility stems from their strong fluorescence, high photostability, and the tunability of their photophysical properties through chemical modification. researchgate.netnih.gov The incorporation of a bromine atom at the 5-position provides a convenient handle for further functionalization, allowing for the design of probes with specific analyte-binding sites. sigmaaldrich.com

Design of Chromogenic and Fluorogenic Chemosensors

BTD-based compounds are widely used in the design of chemosensors, which are devices that signal the presence of an analyte through a change in color (chromogenic) or fluorescence (fluorogenic). mdpi.com These sensors can be designed to detect a wide range of analytes, including anions, cations, and neutral molecules. mdpi.com

The sensing mechanism often relies on an interaction between the analyte and a specific recognition site on the BTD-derived molecule. This interaction can be a reversible binding event, as in a chemosensor, or an irreversible chemical reaction, as in a chemodosimeter. mdpi.com For example, a BTD-based chemosensor might incorporate a receptor that selectively binds to a particular metal ion. Upon binding, the electronic structure of the BTD fluorophore is altered, leading to a change in its absorption or emission spectrum. A zinc-based metal-organic framework (MOF) incorporating a benzothiadiazole ligand, JXUST-3, has been shown to be a multifunctional chemosensor for the detection of Al³⁺, Cr³⁺, and Fe³⁺ ions. bohrium.com

The design of these sensors often involves creating a donor-acceptor (D-A) system, where the BTD unit acts as the acceptor. acs.org By systematically varying the donor groups, conjugation patterns, and side groups, the frontier molecular orbital (FMO) energy levels, absorption spectra, and emission profiles can be precisely controlled. acs.org This allows for the development of sensors with high selectivity and sensitivity for specific target analytes. acs.org

Utility in Bioimaging Applications

The excellent photophysical properties of BTD derivatives make them valuable tools for bioimaging. nih.govresearchgate.net Since the first report of their use as selective cellular probes in 2010, there has been a significant expansion in their application for imaging various cellular components and processes. nih.gov

BTD-based probes offer several advantages over traditional fluorescent dyes, including large Stokes shifts, high molar extinction coefficients, high quantum yields, and excellent photostability. nih.gov These properties contribute to bright, stable fluorescence signals with good signal-to-noise ratios, which are essential for high-quality imaging. nih.gov

Researchers have successfully designed BTD derivatives to selectively label specific organelles and cellular structures, such as the cell nucleus, mitochondria, lipid droplets, and the plasma membrane. nih.govnih.govnih.gov For example, a water-soluble BTD derivative, BTD-4APTEG, was developed as a selective probe for imaging the plasma membrane in living cells. nih.gov The design of this probe incorporated features that ensured water solubility and high affinity for the plasma membrane. nih.gov

Furthermore, BTD-based probes have been used to study biological processes such as tumor hypoxia and have served as fluorescent tags to track the mechanism of action of certain drugs. nih.gov The versatility of the BTD scaffold continues to drive the development of new and improved bioprobes for a wide range of applications in molecular and cellular biology. nih.govfigshare.com

Construction of Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. rsc.orgrsc.org The incorporation of photoactive units like 2,1,3-benzothiadiazole (BTD) into the COF backbone allows for the creation of materials with tailored electronic and optical properties, making them promising candidates for applications in photocatalysis and optoelectronics. acs.orgnih.gov

The BTD unit, with its electron-deficient nature, is often used as an acceptor building block in the design of donor-acceptor (D-A) type COFs. rsc.org This architecture promotes the separation of photoexcited electron-hole pairs, which is crucial for efficient photocatalysis. rsc.org For example, two BTD-functionalized COFs, TPB-BT-COF and TAPT-BT-COF, have demonstrated high efficiency in the photoreduction of Cr(VI) under visible light. rsc.org The superior performance of TPB-BT-COF was attributed to its more negative conduction band and narrower bandgap, which facilitated charge separation. rsc.org

The synthesis strategy can also influence the properties of the resulting COF. A "two-in-one" monomer approach, where a single monomer contains both the donor and acceptor moieties, has been used to synthesize highly crystalline, imine-type COFs based on BTD derivatives. rsc.org One such COF, HIAM-0011, exhibited a high hydrogen evolution rate of 16.98 mmol g⁻¹ h⁻¹ under visible light, demonstrating the potential of this strategy for creating efficient photocatalysts. rsc.org

Furthermore, the morphology and crystallinity of BTD-based COFs can be tuned by adjusting the synthetic conditions. nih.gov A study on a BTD and triazine-containing COF, BTDA-TAPT, showed that a more ordered and crystalline structure led to improved charge transfer and separation, resulting in higher photocatalytic activity for the oxidative coupling of amines. nih.gov This highlights the importance of controlling both the molecular structure and the long-range order of COFs to optimize their performance. nih.gov The integration of BTD units into COFs has also been explored for the reductive dehalogenation of organic pollutants. researchgate.net

Biological and Medicinal Chemistry Research Involving 5 Bromo 2,1,3 Benzothiadiazole Derivatives

Exploration of Anticancer Activity

Benzothiazole (B30560) derivatives, a class of compounds containing a benzene (B151609) ring fused to a thiazole (B1198619) ring, have shown promise as antiproliferative agents in various cancers. nih.gov The incorporation of a bromine atom at the 5-position of the 2,1,3-benzothiadiazole (B189464) core has been a key strategy in the development of new anticancer drug candidates.

STAT3 Inhibition Studies and Mechanism of Action

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key mediator of oncogenic signaling pathways and is considered a prime therapeutic target in cancer research. nih.gov The development of STAT3 inhibitors is an active area of investigation, as no such inhibitors have been approved for cancer treatment. nih.gov

In the quest for potent STAT3 inhibitors, researchers have synthesized and evaluated a series of benzothiazole derivatives. nih.gov One notable study focused on derivatives with a unique binding mode within the SH2 domain of STAT3. nih.gov Among the synthesized compounds, compound B19 demonstrated exceptional activity against the IL-6/STAT3 signaling pathway, with an IC₅₀ value of 0.067 μM in a luciferase reporter assay. nih.gov

Further investigation through Western blot analysis revealed that B19 effectively blocked the phosphorylation of STAT3 at two key sites: Tyrosine 705 (Tyr 705) and Serine 727 (Ser 727). nih.gov This dual inhibition prevents the activation of STAT3 and consequently suppresses the expression of downstream genes critical for tumor growth and survival, such as c-MYC and MCL-1. nih.gov The study also found that B19 induced G2/M phase cell cycle arrest and apoptosis in both MDA-MB-468 and HEL cell lines. nih.gov Molecular docking, surface plasmon resonance (SPR), and fluorescence polarization (FP) assays confirmed the binding of B19 to the STAT3 SH2 domain, providing a clear mechanism for its inhibitory action. nih.gov These findings highlight B19 as a promising STAT3 inhibitor for cancer therapy. nih.gov

Another study identified a series of benzobis(imidazole) derivatives as STAT3 signal inhibitors. nih.gov Compound 24 from this series showed significant inhibition of the IL-6 induced JAK/STAT3 signaling pathway. nih.gov It also inhibited cancer cell growth and migration, and induced apoptosis and cell cycle arrest in hepatocellular carcinoma (HepG2) and esophageal carcinoma (EC109) cells. nih.gov Furthermore, compound 24 demonstrated significant antitumor activity in a mouse HepG2 cell xenograft tumor model without causing weight loss, suggesting its potential as a therapeutic agent. nih.gov

Investigation of Enzyme Inhibitory Activity

Derivatives of 5-bromo-2,1,3-benzothiadiazole have also been investigated for their ability to inhibit specific enzymes implicated in various diseases.

Butyrylcholinesterase (BChE) Inhibition

Butyrylcholinesterase (BChE) inhibitors are being explored as potential treatments for Alzheimer's disease. nih.gov While acetylcholinesterase (AChE) inhibitors are the current standard of care, they have limitations. nih.gov Research suggests that inhibiting BChE, or both AChE and BChE, may offer improved therapeutic outcomes with fewer side effects. nih.gov

A study on benzothiazolone derivatives revealed that many of these compounds inhibit cholinesterases more effectively than monoamine oxidases, with a preference for BChE over AChE. mdpi.com Compound M13 , which contains a 6-methoxy indole (B1671886) group, was the most potent BChE inhibitor with an IC₅₀ value of 1.21 μM. mdpi.com Another compound, M2 , with a 5-methyl thiophene (B33073) group, also showed strong inhibition with an IC₅₀ of 1.38 μM and a higher selectivity for BChE over AChE. mdpi.com Kinetic studies identified M13 as a reversible, noncompetitive inhibitor of BChE. mdpi.com Docking simulations suggest that M13 interacts with the BChE active site through hydrogen bonding and π-π stacking interactions. mdpi.com

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme that plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into simple sugars. scielo.br Inhibiting this enzyme can slow down glucose absorption and help manage blood sugar levels, making it a key target for the treatment of type 2 diabetes. scielo.brfrontiersin.org

A series of 7-substituted-5-bromo-3-methylindazoles were synthesized and evaluated for their α-glucosidase inhibitory activity. researchgate.net These compounds, including 7-aryl, 7-arylvinyl, and 7-(arylethynyl) derivatives, demonstrated significant to moderate inhibition, with IC₅₀ values ranging from 0.42 to 51.51 μM, which is comparable to the standard drug acarbose (B1664774) (IC₅₀ = 0.82 μM). researchgate.net Molecular docking studies indicated that these compounds bind to the enzyme through a combination of non-covalent interactions, including alkyl, π-alkyl, π-π T-shaped, π-sulfur, π-anion, and hydrogen bonding. researchgate.net

In another study, novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comsigmaaldrich.comthiazin-2-yl)-N-arylacetamides were synthesized and screened for α-glucosidase inhibition. mdpi.com Several of these compounds, including 11c , 12a , 12d , 12e , and 12g , exhibited potent inhibition with IC₅₀ values of 30.65, 18.25, 20.76, 35.14, and 24.24 μM, respectively, which were better than the standard drug acarbose (IC₅₀ = 58.8 μM). mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights for designing more potent and selective inhibitors.

In the context of STAT3 inhibition, the benzothiazole scaffold has been a key focus. nih.gov SAR studies on benzothiazole-based derivatives revealed that the addition of specific functional groups can significantly enhance their inhibitory activity. nih.gov For instance, the development of compound B19 was the result of a rational design approach based on a previously identified hit compound, 16w . nih.gov The unique binding mode of these derivatives in the SH2 domain of STAT3 is a critical factor in their potency. nih.gov

For BChE inhibitors, the nature of the substituent on the benzothiazolone core plays a significant role in both potency and selectivity. The presence of a 6-methoxy indole group in M13 resulted in the most potent BChE inhibition, while a 5-methyl thiophene group in M2 led to higher selectivity for BChE over AChE. mdpi.com This suggests that the electronic and steric properties of the substituents are key determinants of their inhibitory profile. mdpi.com

In the case of α-glucosidase inhibitors, SAR studies of 7-substituted-5-bromo-3-methylindazoles indicated that the type of substituent at the 7-position (aryl, arylvinyl, or arylethynyl) and the specific substitutions on the aryl ring influence the inhibitory potency. researchgate.net The diverse range of IC₅₀ values observed for these compounds highlights the sensitivity of the enzyme's active site to the structural variations of the inhibitors. researchgate.net

Role as Building Blocks for Pharmaceutical Intermediates

The this compound core is not only a key component of biologically active molecules but also serves as a versatile building block for the synthesis of more complex pharmaceutical intermediates. Its chemical properties, including the presence of the bromo group, allow for a variety of chemical modifications and the introduction of diverse functional groups. This makes it a valuable starting material for the creation of libraries of compounds for drug discovery programs.

The benzothiazole nucleus, in general, is widely used in medicinal chemistry as a scaffold for various drugs, including antimicrobial, anti-inflammatory, and neuroprotective agents. nih.gov The ease of functionalization of the benzothiazole ring makes it an attractive component in organic and medicinal chemistry. nih.gov Specific building blocks like 5-bromo-2-methylbenzothiazole (B1274153) and 4,7-dibromo-5-fluoro-2,1,3-benzothiadiazole (B581407) are commercially available, facilitating their use in the synthesis of novel therapeutic agents.

Advanced Characterization Methodologies for 5 Bromo 2,1,3 Benzothiadiazole Systems

Spectroscopic Techniques for Elucidating Electronic and Optical Properties

Spectroscopic methods are fundamental in determining the electronic transitions, emission characteristics, and structural integrity of 5-bromo-2,1,3-benzothiadiazole systems.

UV-Vis Absorption Spectroscopy for Optical Bandgap Determination

UV-Vis absorption spectroscopy is a key technique for investigating the electronic transitions within molecules. For derivatives of 2,1,3-benzothiadiazole (B189464), the absorption spectra typically exhibit broad bands. The introduction of an electron-donor group, such as an amino group, at the 4-position of the 2,1,3-benzothiadiazole core can lead to the appearance of a broad low-energy band around 400 nm. nih.gov This is attributed to intramolecular charge transfer (ICT) between the donor and the benzothiadiazole acceptor moiety. nih.gov

In a study on various benzothiadiazole-based fluorophores, the absorption peaks were observed in the range of 270–510 nm in tetrahydrofuran (B95107) (THF). rsc.org These compounds displayed two or three distinct maximum absorption peaks, with their appearance in sunlight varying from colorless to red, indicative of the strength of the intramolecular push-pull effect. rsc.org For instance, unsymmetrically substituted benzothiadiazole derivatives with carbazole (B46965) or diphenylamine (B1679370) donors show a broad absorption maximum around 410 nm in m-xylene, corresponding to the charge transfer between the donor and acceptor units. nih.gov

The optical bandgap (Eg) can be estimated from the onset of the absorption band in the UV-Vis spectrum. This parameter is critical for applications in organic electronics, as it provides insight into the energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Table 1: UV-Vis Absorption Data for Selected Benzothiadiazole Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

| Donor-Acceptor Luminophores | m-Xylene | ~410 | nih.gov |

| Fluorinated Benzothiadiazole Fluorophores | THF | 270-510 | rsc.org |

Note: The data in this table is for derivatives of 2,1,3-benzothiadiazole and not specifically for this compound.

Photoluminescence (Fluorescence) Spectroscopy for Emission Characteristics

Photoluminescence spectroscopy provides valuable information about the emissive properties of materials. Benzothiadiazole derivatives are known for their tunable fluorescence, which can span the entire visible spectrum from blue to red. rsc.org This tunability is often achieved by modifying the electron-donating groups attached to the benzothiadiazole core or by extending the π-conjugated system. rsc.org

For example, novel 1,3-phosphinoamines based on 4-amino-2,1,3-benzothiadiazole exhibit bright emissions with a major band between 519–536 nm. nih.gov Theoretical calculations suggest this emission is due to fluorescence. nih.gov Some of these compounds have demonstrated high solid-state quantum yields, reaching up to 93%. nih.gov The emission characteristics can be sensitive to the molecular environment, leading to phenomena like solvatochromism, where the emission wavelength changes with the polarity of the solvent. nih.gov

In another study, new benzothiadiazole-based luminophores showed electroluminescence peaks in the green-yellow region of the spectrum (540–560 nm). nih.gov The emission range of fluorinated benzothiadiazole-based fluorophores has been reported to be between 445 nm and 672 nm, with tunable fluorescence quantum yields from 0.2% to 93%. rsc.org

Table 2: Photoluminescence Data for Selected Benzothiadiazole Derivatives

| Compound Type | Emission Range (nm) | Quantum Yield (ΦF) | Key Features | Reference |